Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C7H13ClN2O4S and a molecular weight of 256.71 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains both chlorosulfonyl and ethyl ester functional groups. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with chlorosulfonyl isocyanate in the presence of an appropriate solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 4-(chlorosulfonyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methylsulfonyl)piperazine-1-carboxylate
- Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate
- Ethyl 4-(bromosulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorosulfonyl group. This makes it particularly useful for certain types of chemical modifications and reactions that are not as easily achieved with other similar compounds .
Properties
IUPAC Name |
ethyl 4-chlorosulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYDBGQBHYKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105168-69-2 | |
Record name | ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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